Cas no 1521428-36-3 (3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine)

3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine
- 1521428-36-3
- AKOS019259890
- EN300-1290904
-
- インチ: 1S/C10H17N/c1-4-7-11-9-5-6-10(2,3)8-9/h1,9,11H,5-8H2,2-3H3
- InChIKey: ZTWIBPFGFYOABO-UHFFFAOYSA-N
- ほほえんだ: N(CC#C)C1CCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 151.136099547g/mol
- どういたいしつりょう: 151.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 12Ų
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290904-5000mg |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine |
1521428-36-3 | 5000mg |
$2235.0 | 2023-09-30 | ||
Enamine | EN300-1290904-250mg |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine |
1521428-36-3 | 250mg |
$708.0 | 2023-09-30 | ||
Enamine | EN300-1290904-2500mg |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine |
1521428-36-3 | 2500mg |
$1509.0 | 2023-09-30 | ||
Enamine | EN300-1290904-1.0g |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine |
1521428-36-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1290904-1000mg |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine |
1521428-36-3 | 1000mg |
$770.0 | 2023-09-30 | ||
Enamine | EN300-1290904-10000mg |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine |
1521428-36-3 | 10000mg |
$3315.0 | 2023-09-30 | ||
Enamine | EN300-1290904-50mg |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine |
1521428-36-3 | 50mg |
$647.0 | 2023-09-30 | ||
Enamine | EN300-1290904-100mg |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine |
1521428-36-3 | 100mg |
$678.0 | 2023-09-30 | ||
Enamine | EN300-1290904-500mg |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine |
1521428-36-3 | 500mg |
$739.0 | 2023-09-30 |
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amineに関する追加情報
Recent Advances in the Study of 3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine (CAS: 1521428-36-3)
In recent years, the compound 3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine (CAS: 1521428-36-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentane backbone and propargylamine moiety, has shown promising potential in various therapeutic applications, including neurodegenerative diseases and cancer therapy. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine, emphasizing its scalability and purity. The researchers employed a novel catalytic system to achieve a 92% yield, significantly improving upon previous methods. The study also investigated the compound's stability under various physiological conditions, providing critical insights for its formulation in drug development.
In the realm of neurodegenerative diseases, a preclinical study demonstrated the compound's ability to modulate monoamine oxidase (MAO) activity, suggesting its potential as a neuroprotective agent. The research, conducted in murine models, showed a 40% reduction in oxidative stress markers when treated with 3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine, compared to control groups. These findings were corroborated by in vitro assays, which revealed its selective inhibition of MAO-B over MAO-A, a desirable property for Parkinson's disease therapeutics.
Another groundbreaking application was reported in oncology research, where the compound exhibited potent anti-proliferative effects against triple-negative breast cancer (TNBC) cell lines. Mechanistic studies indicated that 3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine disrupts the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells. This discovery opens new avenues for targeted therapy in TNBC, a subtype known for its aggressive nature and limited treatment options.
Despite these promising results, challenges remain in the clinical translation of 3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine. Pharmacokinetic studies have identified rapid metabolism as a potential limitation, prompting ongoing research into prodrug formulations and delivery systems. Additionally, comprehensive toxicology assessments are underway to ensure its safety profile meets regulatory standards.
In conclusion, 3,3-dimethyl-N-(prop-2-yn-1-yl)cyclopentan-1-amine (CAS: 1521428-36-3) represents a versatile scaffold with broad therapeutic potential. Continued research into its mechanisms of action, optimized synthesis, and formulation strategies will be crucial for advancing this compound toward clinical applications. The collective findings underscore its significance in both chemical biology and drug discovery, positioning it as a molecule of interest for future investigations.
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